molecular formula C14H12BrN B14426676 Benzenamine, 4-bromo-N-(1-phenylethylidene)- CAS No. 80070-91-3

Benzenamine, 4-bromo-N-(1-phenylethylidene)-

Cat. No.: B14426676
CAS No.: 80070-91-3
M. Wt: 274.15 g/mol
InChI Key: NVGPJBDDPVXJDJ-UHFFFAOYSA-N
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Description

Benzenamine, 4-bromo-N-(1-phenylethylidene)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the para position of the benzenamine ring and a phenylethylidene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-bromo-N-(1-phenylethylidene)- typically involves the reaction of 4-bromoaniline with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction between 4-bromoaniline and acetophenone in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-bromo-N-(1-phenylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4-bromo-N-(1-phenylethylidene)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-bromo-N-(1-phenylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the phenylethylidene group.

    N-(1-Phenylethylidene)aniline: Similar structure but lacks the bromine atom.

    4-Bromo-N-(1-phenylethylidene)aniline: Similar structure but with different substituents.

Uniqueness

Benzenamine, 4-bromo-N-(1-phenylethylidene)- is unique due to the presence of both the bromine atom and the phenylethylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-bromophenyl)-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGPJBDDPVXJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469841
Record name Benzenamine, 4-bromo-N-(1-phenylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80070-91-3
Record name Benzenamine, 4-bromo-N-(1-phenylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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